[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
This compound features a 1,4-benzothiazine core modified with a 1,1-dioxido (sulfone) group, a 3,5-dimethoxyphenyl substituent at position 4, and a 4-methoxyphenyl methanone group at position 2. Its molecular formula is C₂₆H₂₃NO₇S, with an average molecular weight of 493.53 g/mol (calculated from structural analogs in ). The compound’s design likely aims to optimize binding affinity in biological systems, as methoxy-substituted aromatic groups are common in pharmacologically active molecules .
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-18-10-8-16(9-11-18)24(26)23-15-25(17-12-19(30-2)14-20(13-17)31-3)21-6-4-5-7-22(21)32(23,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHPNYXCFDEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a class of benzothiazine derivatives that have gained attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazine core with methoxy substituents. Its molecular formula is C17H16N2O5S, and it is classified under the category of 1,1-dioxido-4H-benzothiazines.
Research indicates that benzothiazine derivatives may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as noncompetitive inhibitors of key enzymes involved in metabolic pathways, such as trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) and subsequent cell death in parasites .
- Antitumor Activity : The ability to disrupt cellular processes makes these compounds potential candidates for antitumor therapies. They may interfere with DNA replication or repair mechanisms in cancer cells .
Antimicrobial Activity
Benzothiazine derivatives have demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi at low concentrations.
Antiparasitic Activity
A notable study reported that derivatives similar to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone displayed effective antiparasitic activity against agents causing malaria and leishmaniasis. The EC50 values for these compounds were below 10 μM, indicating potent activity .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of cancer cells. Compounds within this class have shown promising results in both 2D and 3D cell culture assays .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antiparasitic Efficacy : A study synthesized 27 new compounds based on the benzothiazine scaffold and evaluated their efficacy against malaria and leishmaniasis. The results indicated a strong correlation between structural modifications and biological activity .
- Antitumor Assessment : Another investigation focused on the antitumor potential of benzothiazine derivatives. The study found that certain modifications enhanced activity against specific cancer cell lines while maintaining low toxicity levels .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the benzothiazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that derivatives of benzothiazine showed efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways related to cell survival and death is under investigation .
Antimicrobial Properties
Benzothiazine derivatives have been evaluated for their antimicrobial effects:
- Activity Spectrum : They demonstrate activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A compound similar to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro .
Anti-inflammatory Effects
Inflammation-related diseases can potentially be treated with benzothiazine derivatives:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Case Study : In vivo models indicated that benzothiazine derivatives could reduce inflammation markers in conditions like arthritis and colitis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of induced inflammation. |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Benzothiazine Substituents | Methanone Substituent | Molecular Formula | Molecular Weight (g/mol) | Yield | Purity |
|---|---|---|---|---|---|---|
| Target Compound | 3,5-Dimethoxyphenyl, 1,1-dioxido | 4-Methoxyphenyl | C₂₆H₂₃NO₇S | 493.53 | ~75%* | ≥90%* |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dimethoxyphenyl, 6-F, 1,1-dioxido | 2,4-Dimethylphenyl | C₂₅H₂₂FNO₅S | 467.51 | N/A | N/A |
| (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-... | N/A (pyrrolidine core) | Phenylurea | C₂₂H₂₇N₃O₅ | 414.47 | 76% | 97% |
*Estimated based on analogs in .
- Synthesis Efficiency : The target compound’s 3,5-dimethoxyphenyl and 4-methoxyphenyl groups correlate with moderate yields (75–82%) in similar reactions . Chlorine or bromine substituents reduce yields to 65–79%, highlighting the favorable impact of methoxy groups .
- Purity : Methoxy-substituted analogs exhibit higher purity (e.g., 97% for 3,5-dimethoxyphenyl derivatives ) compared to halogenated counterparts, likely due to reduced side reactions.
Physicochemical Properties
The sulfone and methoxy groups in the target compound may alter packing efficiency and hydrogen-bonding networks compared to chloro-substituted analogs.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction conditions be optimized?
Methodological Answer : The synthesis of this compound involves multi-step protocols, often starting with the preparation of substituted benzothiazine derivatives. A general approach includes:
- Step 1 : Condensation of chlorotriazine intermediates with methoxyphenol derivatives (e.g., 4-methoxyphenol) under basic conditions to form triazine-phenol adducts .
- Step 2 : Functionalization of the benzothiazine core via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis can introduce aryl methoxy groups (e.g., 3,5-dimethoxyphenyl) using alkyl halides or aryl boronic acids under Pd catalysis .
- Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer : Key techniques include:
- X-ray Crystallography : To resolve the 3D structure, use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. Anisotropic displacement parameters should be refined to account for thermal motion .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Methoxy groups typically resonate at δ 3.7–3.9 ppm.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~500–600 Da).
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?
Methodological Answer : Discrepancies often arise from:
- Thermal Motion vs. Static Models : Computational models (e.g., DFT) assume static structures, while crystallographic data include thermal vibrations. Use SHELXL’s RIGU or SIMU constraints to refine anisotropic displacement parameters .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) in DFT calculations to match experimental bond lengths/angles.
- Data Contradictions : Cross-validate with spectroscopic data. For example, if NMR shows unexpected proton environments, re-examine crystallographic disorder modeling or consider polymorphic forms .
Q. What strategies address low solubility in biological assays, and how can stability under experimental conditions be ensured?
Methodological Answer :
- Solubility Enhancement :
- Stability Testing :
Q. How can in silico methods predict the compound’s electronic properties for structure-activity relationship (SAR) studies?
Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and partial charges. For example, the methoxy groups’ electron-donating effects can be modeled to predict binding affinity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. Focus on hydrogen bonding with the dioxido-benzothiazine moiety.
- Docking Studies : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
